molecular formula C5H11NO2 B1222962 Ethyl dimethylcarbamate CAS No. 687-48-9

Ethyl dimethylcarbamate

Cat. No. B1222962
CAS RN: 687-48-9
M. Wt: 117.15 g/mol
InChI Key: SUDHEDJJFGYYPL-UHFFFAOYSA-N
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Patent
US04163861

Procedure details

At 170° C. and 100 mm Hg, 14 g of alpha-naphthol and 18 g of dimethyl urethane were reacted in the presence of 1.5 g of titanium tetra-isopropylate. In 5 hours a 32% convertion of naphthol was obtained, with total selectivity to methyl naphthyl urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:12][N:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[CH:7]1[CH:8]=[CH:9][C:10]2[C:5](=[CH:4][CH:3]=[CH:2][C:1]=2[OH:11])[CH:6]=1.[CH3:12][N:13]([C:19]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
18 g
Type
reactant
Smiles
CN(C(=O)OCC)C
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Name
Type
product
Smiles
CN(C(=O)OCC)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163861

Procedure details

At 170° C. and 100 mm Hg, 14 g of alpha-naphthol and 18 g of dimethyl urethane were reacted in the presence of 1.5 g of titanium tetra-isopropylate. In 5 hours a 32% convertion of naphthol was obtained, with total selectivity to methyl naphthyl urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:12][N:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[CH:7]1[CH:8]=[CH:9][C:10]2[C:5](=[CH:4][CH:3]=[CH:2][C:1]=2[OH:11])[CH:6]=1.[CH3:12][N:13]([C:19]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
18 g
Type
reactant
Smiles
CN(C(=O)OCC)C
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Name
Type
product
Smiles
CN(C(=O)OCC)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.